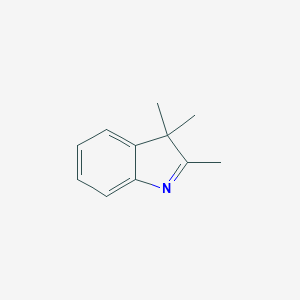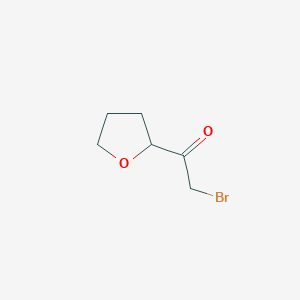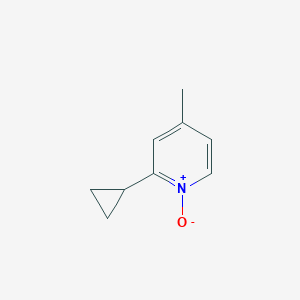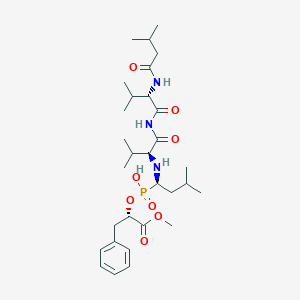
Isovaleryl-valyl-valyl-leucine phosphinate-3-phenyllactic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isovaleryl-valyl-valyl-leucine phosphinate-3-phenyllactic acid methyl ester, also known as IVLPLP-ME, is a synthetic peptide that has gained significant attention in the field of scientific research due to its potential applications in various fields such as drug development, biochemistry, and biotechnology. This peptide is a derivative of the natural antimicrobial peptide, nisin, which is produced by the bacterium Lactococcus lactis.
Mécanisme D'action
The mechanism of action of Isovaleryl-valyl-valyl-leucine phosphinate-3-phenyllactic acid methyl ester involves the disruption of bacterial cell membranes, leading to the leakage of intracellular contents and ultimately cell death. The peptide has also been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Effets Biochimiques Et Physiologiques
Isovaleryl-valyl-valyl-leucine phosphinate-3-phenyllactic acid methyl ester has been shown to have minimal toxicity towards mammalian cells, making it a promising candidate for further development as a therapeutic agent. The peptide has also been shown to have immunomodulatory effects, such as the stimulation of cytokine production and the activation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
Isovaleryl-valyl-valyl-leucine phosphinate-3-phenyllactic acid methyl ester has several advantages for use in laboratory experiments, including its high purity, stability, and ease of synthesis. However, the peptide's limited solubility in aqueous solutions can pose a challenge for certain experimental procedures.
Orientations Futures
Further research is needed to fully understand the potential applications of Isovaleryl-valyl-valyl-leucine phosphinate-3-phenyllactic acid methyl ester in various fields such as drug development, biochemistry, and biotechnology. Some possible future directions for research include the optimization of the peptide's structure and synthesis method, the development of novel formulations for improved solubility, and the evaluation of the peptide's efficacy in animal models.
Méthodes De Synthèse
The synthesis of Isovaleryl-valyl-valyl-leucine phosphinate-3-phenyllactic acid methyl ester involves the chemical modification of nisin through the addition of a phosphinate group and a methyl ester group. The modified peptide is then purified through a series of chromatographic techniques to obtain a pure form of Isovaleryl-valyl-valyl-leucine phosphinate-3-phenyllactic acid methyl ester.
Applications De Recherche Scientifique
Isovaleryl-valyl-valyl-leucine phosphinate-3-phenyllactic acid methyl ester has been extensively studied for its potential applications in the field of drug development. The peptide has been shown to exhibit antimicrobial activity against a wide range of bacterial strains, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Isovaleryl-valyl-valyl-leucine phosphinate-3-phenyllactic acid methyl ester has also been shown to have antitumor activity against various cancer cell lines.
Propriétés
Numéro CAS |
128923-36-4 |
|---|---|
Nom du produit |
Isovaleryl-valyl-valyl-leucine phosphinate-3-phenyllactic acid methyl ester |
Formule moléculaire |
C30H50N3O8P |
Poids moléculaire |
611.7 g/mol |
Nom IUPAC |
[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]oxy-[(1R)-3-methyl-1-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]butyl]phosphinic acid |
InChI |
InChI=1S/C30H50N3O8P/c1-18(2)15-24(34)31-26(20(5)6)28(35)33-29(36)27(21(7)8)32-25(16-19(3)4)42(38,39)41-23(30(37)40-9)17-22-13-11-10-12-14-22/h10-14,18-21,23,25-27,32H,15-17H2,1-9H3,(H,31,34)(H,38,39)(H,33,35,36)/t23-,25+,26-,27-/m0/s1 |
Clé InChI |
AQGRRBUUEPSSGI-KMQNXVAFSA-N |
SMILES isomérique |
CC(C)C[C@H](N[C@@H](C(C)C)C(=O)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C)P(=O)(O)O[C@@H](CC1=CC=CC=C1)C(=O)OC |
SMILES |
CC(C)CC(NC(C(C)C)C(=O)NC(=O)C(C(C)C)NC(=O)CC(C)C)P(=O)(O)OC(CC1=CC=CC=C1)C(=O)OC |
SMILES canonique |
CC(C)CC(NC(C(C)C)C(=O)NC(=O)C(C(C)C)NC(=O)CC(C)C)P(=O)(O)OC(CC1=CC=CC=C1)C(=O)OC |
Synonymes |
isovaleryl-valyl-valyl-leucine phosphinate-3-phenyllactic acid methyl ester Iva-Val-Val-Leu(P)-(O)Phe-OMe IvaVVL(P)(O)FOme |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



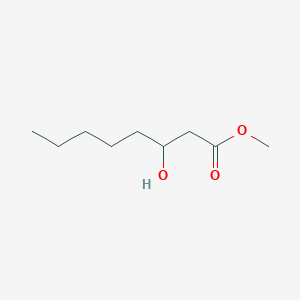
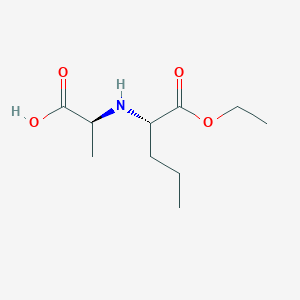
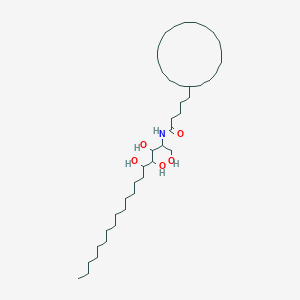
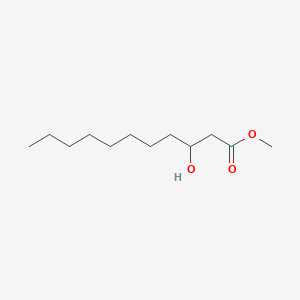
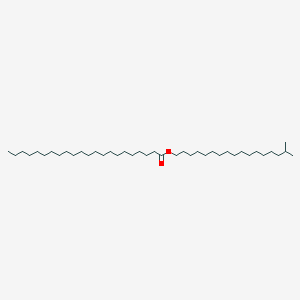
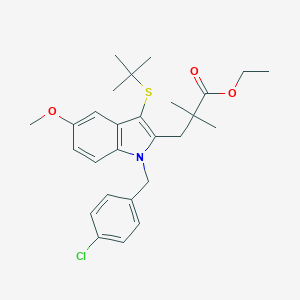
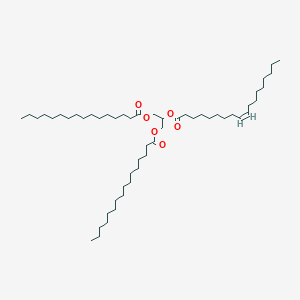

![(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine](/img/structure/B142773.png)
